BenchChemオンラインストアへようこそ!

Xemilofiban acid

GPIIb/IIIa receptor binding fibrinogen competition assay IC50 potency ranking

Procure Xemilofiban acid (SC-54701A, CAS 149193-61-3), the reference standard for GPIIb/IIIa receptor research. As the direct active metabolite, it bypasses esterase-dependent activation, unlike the prodrug xemilofiban. Its short ~4h half-life (vs. 18h for orbofiban's metabolite) provides a controllable temporal window for platelet inhibition, making it the preferred antagonist for surgical models requiring rapid hemostatic recovery. Use it as a calibration standard in Mab1/Mab2 receptor occupancy assays (IC50=0.22 µM for Mab2 displacement) or as a benchmark compound in medicinal chemistry programs targeting αIIbβ3.

Molecular Formula C16H18N4O4
Molecular Weight 330.34 g/mol
CAS No. 149193-61-3
Cat. No. B1241361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXemilofiban acid
CAS149193-61-3
Synonyms3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride
SC 54701
SC 54701A
SC-54701
SC-54701A
Molecular FormulaC16H18N4O4
Molecular Weight330.34 g/mol
Structural Identifiers
SMILESC#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1
InChIKeyOUZLOTRPGMFLPN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xemilofiban Acid (SC-54701A) Procurement Guide: GPIIb/IIIa Active Metabolite for Platelet Research


Xemilofiban acid (CAS 149193-61-3), also designated SC-54701A, is the free-acid active metabolite of the oral antiplatelet prodrug xemilofiban (SC-54684A) [1]. It belongs to the non-peptide small-molecule class of glycoprotein IIb/IIIa (integrin αIIbβ3) receptor antagonists and acts as a mimetic of the Arg-Gly-Asp-Phe (RGDF) fibrinogen recognition sequence, competitively blocking fibrinogen binding to activated platelets and thereby inhibiting the final common pathway of platelet aggregation [2]. The compound was advanced through phase III clinical evaluation (EXCITE trial; N=7,232) by Searle/Monsanto for prevention of thrombotic events following percutaneous coronary intervention, reaching Discontinued in Phase 3 status [1]. As a research tool, xemilofiban acid represents the direct pharmacologically active species, bypassing the prodrug esterase-dependent activation step required by the parent compound and structurally related oral GPIIb/IIIa antagonists such as orbofiban and sibrafiban.

Why Xemilofiban Acid Cannot Be Substituted by Other Oral or Intravenous GPIIb/IIIa Antagonists


Despite sharing a common molecular target (the platelet GPIIb/IIIa receptor), oral and intravenous GPIIb/IIIa antagonists exhibit clinically and pharmacologically consequential differences in receptor binding kinetics, conformational effects on the integrin, prodrug activation efficiency, elimination half-life, and off-target integrin cross-reactivity [1]. The class-level failure of oral agents (xemilofiban, orbofiban, sibrafiban) to reduce ischemic events in phase III trials, despite achieving potent platelet inhibition, demonstrated that pharmacodynamic potency alone does not predict clinical utility and that subtle differences in receptor engagement—particularly the distinction between Class I (slow off-rate, high affinity for resting and activated receptor) and Class II (rapid off-rate) antagonists—can determine whether a compound provides net benefit or harm [2]. Furthermore, each oral prodrug yields a structurally distinct active acid metabolite with unique pharmacokinetic parameters: xemilofiban acid (SC-54701A) has a short elimination half-life (~4 h) requiring three-times-daily dosing, whereas orbofiban's active moiety has an 18-hour half-life enabling twice-daily dosing, directly impacting experimental design and the temporal window of platelet inhibition achievable in preclinical models [1]. These divergent profiles mean that xemilofiban acid is not interchangeable with any other GPIIb/IIIa antagonist—oral or intravenous—for research applications that require specific receptor occupancy kinetics or a defined duration of antiplatelet effect.

Xemilofiban Acid (149193-61-3) Quantitative Differentiation Evidence vs. Closest GPIIb/IIIa Antagonist Comparators


Fibrinogen Binding Inhibition Potency: SC-54701A vs. Tirofiban and Eptifibatide in Purified Receptor Assays

In a purified human GPIIb/IIIa fibrinogen binding assay, xemilofiban acid (SC-54701A) inhibited fibrinogen binding with an IC50 of 1.6 nM, demonstrating approximately 3–5-fold higher potency than tirofiban (IC50 = 5–9 nM in radioligand binding assays) and approximately 75-fold higher affinity than eptifibatide (Kd = 120 nM) [1]. Although these assays differ in format (purified receptor ELISA vs. radioligand binding vs. Kd determination), the rank order of intrinsic receptor affinity places SC-54701A among the most potent non-peptide GPIIb/IIIa antagonists characterized to date [1].

GPIIb/IIIa receptor binding fibrinogen competition assay IC50 potency ranking

Oral Prodrug Systemic Availability to Active Acid Metabolite: SC-54684A/Xemilofiban vs. Orbofiban

The systemic availability of the active acid metabolite SC-54701A following oral administration of the ethyl ester prodrug SC-54684A (xemilofiban) was 62% in dogs, calculated as AUC(acid 2a following oral prodrug)/AUC(acid 2a following IV prodrug) [1]. In contrast, orbofiban—a structurally related oral GPIIb/IIIa antagonist prodrug—delivers approximately 28% oral bioavailability of its active acid moiety [2]. This ~2.2-fold advantage in prodrug-to-active-metabolite conversion efficiency means that a lower oral prodrug dose of xemilofiban can achieve equivalent plasma concentrations of active GPIIb/IIIa antagonist compared with orbofiban [1][2].

oral bioavailability prodrug conversion efficiency systemic availability

Clinical Ex Vivo Platelet Aggregation Inhibition: Xemilofiban vs. Placebo in the ORBIT Phase II Trial

In the ORBIT multicenter randomized trial (N=549 post-PCI patients), xemilofiban therapy (15–20 mg TID for 2 weeks followed by BID maintenance) produced dose-dependent inhibition of ex vivo platelet aggregation in response to 20 μmol/L ADP and 4 μg/mL collagen [1]. ADP-induced platelet aggregation at 2 hours post-dose at weeks 2 and 4 was 8% and 11% in the xemilofiban group, compared with 68% and 69% in the placebo group—representing an 86–88% relative reduction [2]. Peak inhibition levels were maintained without attenuation over 4 weeks of chronic oral therapy, and plasma xemilofiban levels correlated with the degree of platelet inhibition [1].

platelet aggregation inhibition clinical pharmacodynamics ADP-induced aggregation

GPIIb/IIIa Receptor Binding Site Discrimination: SC-57101A vs. Abciximab and Eptifibatide by Monoclonal Antibody Differential Displacement

A dual monoclonal antibody (Mab1/Mab2) binding assay demonstrated that xemilofiban's active acid (SC-57101A) and eptifibatide selectively displace Mab2—which recognizes a ligand-induced binding site (LIBS) epitope on the β3 subunit—without affecting Mab1 binding to the intact GPIIb/IIIa complex [1]. Quantitatively, SC-57101A inhibited Mab2 binding with an IC50 of 0.22 ± 0.06 μmol/L compared with 0.35 ± 0.14 μmol/L for eptifibatide (P<0.05) [1]. In contrast, abciximab (monoclonal antibody Fab fragment) inhibited Mab1 binding (IC50 0.85 ± 0.1 μg/mL) but not Mab2, confirming a topologically distinct binding mechanism [1]. In patients, xemilofiban reduced Mab2 binding sites from 37,930 ± 2,061 per platelet at baseline to 8,318 ± 870 at 6 hours post-dose (P<0.0001), while Mab1 binding—and thus total receptor number—remained unaltered, a finding confirmed in the EXCITE trial after up to 6 months of chronic therapy [2][3].

receptor occupancy binding epitope monoclonal antibody Mab1/Mab2 thrombocytopenia risk

Pharmacokinetic Half-Life Differentiation: Short-Acting Xemilofiban Acid vs. Long-Acting Orbofiban for Reversible Platelet Inhibition Protocols

The elimination half-life of xemilofiban acid (SC-54701A) is approximately 4 hours in humans and 6.5 hours in dogs [1][2]. This short half-life mandates three-times-daily (TID) dosing for sustained receptor blockade and also enables rapid recovery of platelet function within 8–10 hours of the last dose, a feature exploited in periprocedural clinical protocols [3]. By contrast, orbofiban's active acid metabolite has an 18-hour half-life, supporting twice-daily (BID) dosing but with a considerably longer washout period before platelet function normalizes [4]. For experimental protocols requiring controlled, rapidly reversible platelet inhibition (e.g., surgical models, bridging studies), the shorter half-life of xemilofiban acid confers a practical advantage [1][3].

elimination half-life dosing frequency reversibility of antiplatelet effect

Pro-Aggregatory Liability: SC-54701A Produces Only Medium Aggregates vs. RGDS-Induced Large Aggregates at Supra-Therapeutic Concentrations

In a pro-aggregatory activity assay designed to detect the paradoxical platelet-activating potential of GPIIb/IIIa antagonists, SC-54701A at high concentrations induced only medium-sized platelet aggregates, whereas the reference RGD tetrapeptide RGDS—a minimalist fibrinogen mimetic—induced both medium and large aggregates at equivalent supra-therapeutic concentrations [1]. This finding indicates that SC-54701A has a lower intrinsic propensity to trigger the paradoxical partial agonist activity that has been linked to the excess mortality observed with orbofiban in the OPUS-TIMI-16 trial, where orbofiban was shown to act as a partial agonist of GPIIb/IIIa at low concentrations [2]. The reduced pro-aggregatory signature of SC-54701A relative to RGDS and, by class-level inference, to orbofiban, supports its selection for experimental protocols where confounding partial agonist effects must be minimized.

pro-aggregatory activity paradoxical platelet activation small aggregate formation

Optimal Research and Procurement Application Scenarios for Xemilofiban Acid (SC-54701A, CAS 149193-61-3)


Calibration of In Vitro GPIIb/IIIa Receptor Occupancy Assays Using Mab1/Mab2 Differential Binding

Xemilofiban acid is the reference small-molecule antagonist for establishing GPIIb/IIIa receptor occupancy assays based on the Mab1/Mab2 monoclonal antibody system. Because SC-54701A selectively displaces Mab2 (IC50 = 0.22 μmol/L) without affecting Mab1 binding, it can serve as a calibration standard to quantify the fraction of occupied vs. total receptors on human platelets [1]. This application is particularly valuable for laboratories developing pharmacodynamic monitoring assays for clinical GPIIb/IIIa inhibitor programs, as the Mab1/Mab2 method provides receptor occupancy data independent of platelet aggregation, which is influenced by agonist choice, platelet count, and concurrent medications [1].

Preclinical Surgical or Interventional Models Requiring Rapidly Reversible Platelet Inhibition

With an elimination half-life of ~4 hours in humans and 6.5 hours in dogs, xemilofiban acid provides a temporal window of platelet inhibition (≥50% inhibition for 8–10 hours post-dose at ≥10 mg oral prodrug equivalent) that is substantially more controllable than the 18-hour half-life of orbofiban's active metabolite [2][3]. This profile makes xemilofiban acid the preferred GPIIb/IIIa antagonist for canine or porcine surgical models, coronary stent thrombosis studies, or cardiopulmonary bypass experiments where the investigator needs to establish near-complete platelet inhibition intra-procedurally but also requires recovery of hemostatic function within hours of drug discontinuation [3].

Structure-Activity Relationship (SAR) Benchmark for Non-Peptide Fibrinogen Receptor Antagonist Development

SC-54701A, with its characterized IC50 of 1.6 nM for fibrinogen binding to purified GPIIb/IIIa and a well-defined (aminobenzamidino)succinyl (ABAS) Arg-Gly surrogate pharmacophore, serves as a benchmark compound for medicinal chemistry programs developing next-generation oral or intravenous GPIIb/IIIa antagonists [4][5]. The extensive preclinical dataset—including canine platelet-rich plasma IC50 (67 ± 5 nM), oral systemic availability (62%), and the pharmacophore model derived from multiple benzamidine classes—provides a rich reference framework for assessing the potency, bioavailability, and selectivity of novel chemical entities relative to this well-characterized prototype [5].

Investigation of GPIIb/IIIa Antagonist-Induced Pro-Aggregatory Effects and Outside-In Signaling

The documented intermediate pro-aggregatory profile of SC-54701A—inducing only medium aggregates vs. the large aggregates produced by RGDS—makes it a suitable tool compound for studies investigating the molecular determinants of GPIIb/IIIa antagonist-induced paradoxical platelet activation [4]. Researchers can use xemilofiban acid as a reference point to compare the pro-aggregatory liability of novel antagonists in standardized aggregate formation assays, thereby screening out compounds with partial agonist properties that were implicated in the clinical failure of orbofiban (which exhibited partial agonist activity at low concentrations associated with increased mortality in the OPUS-TIMI-16 trial) [6].

Quote Request

Request a Quote for Xemilofiban acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.